molecular formula C14H19N3O B1500581 1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-4-ol CAS No. 1065483-90-0

1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

Cat. No.: B1500581
CAS No.: 1065483-90-0
M. Wt: 245.32 g/mol
InChI Key: VJHLUMACSLMKET-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-4-ol is a chemical compound of interest in pharmaceutical and biochemical research, featuring a benzimidazole core linked to a piperidin-4-ol moiety. This structure is commonly investigated for its potential to interact with various enzymatic and receptor systems. Researchers are exploring its possible mechanism of action, which may involve specific biochemical interactions such as enzyme inhibition or receptor modulation . Compounds with similar structural features are often studied for their affinity to a range of molecular targets, making them valuable scaffolds in early-stage drug discovery and basic biological research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own specific assays to fully characterize the compound's properties, including its potency, selectivity, and precise mechanism of action for their particular application.

Properties

IUPAC Name

1-(1-ethylbenzimidazol-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-2-17-13-6-4-3-5-12(13)15-14(17)16-9-7-11(18)8-10-16/h3-6,11,18H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHLUMACSLMKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671419
Record name 1-(1-Ethyl-1H-benzimidazol-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065483-90-0
Record name 1-(1-Ethyl-1H-benzimidazol-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Benzimidazole

  • Objective : To selectively ethylate the N-1 nitrogen of benzimidazole.
  • Method : Reaction of benzimidazole with ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF).
  • Outcome : Formation of 1-ethylbenzimidazole intermediate.

Functionalization at C-2 Position

  • Objective : To introduce a reactive site at the C-2 position of the benzimidazole ring for subsequent coupling.
  • Method : Electrophilic substitution or metalation at C-2, often via lithiation or halogenation (e.g., bromination), preparing for nucleophilic substitution.

Coupling with Piperidin-4-ol

  • Objective : Attach the piperidin-4-ol moiety at C-2 of the benzimidazole.
  • Method : Nucleophilic substitution or cross-coupling reaction between the C-2 functionalized benzimidazole intermediate and piperidin-4-ol or its derivatives.
  • Conditions : Use of coupling agents or bases (e.g., DBU, DABCO, or inorganic bases like potassium carbonate) to facilitate the reaction.
  • Solvents : Polar solvents such as ethanol, methanol, or acetonitrile.
  • Temperature : Mild heating or reflux conditions to drive the reaction.

Purification

  • Techniques : Column chromatography using ethyl acetate/hexane or methanol/dichloromethane gradients.
  • Recrystallization : From solvents such as ethanol or benzene to obtain high purity crystals.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Alkylation Benzimidazole + ethyl bromide + K2CO3 DMF Room temp to 60°C 80-90 Selective N-1 ethylation
C-2 Functionalization Bromination with NBS or lithiation Dichloromethane 0-25°C 70-85 Preparation for nucleophilic substitution
Coupling with piperidin-4-ol Piperidin-4-ol + base (DBU, K2CO3) Ethanol or MeCN Reflux (~78°C) 75-88 Nucleophilic substitution at C-2
Purification Column chromatography + recrystallization Various Ambient >95 purity Final isolation of target compound

Note: Specific yields and conditions may vary depending on exact reagents and scale.

Alternative Synthetic Approaches

Research Findings and Optimization

  • The choice of base (DBU, DABCO, or inorganic bases like K2CO3) significantly affects the reaction efficiency and selectivity.
  • Solvent polarity influences the alkylation and coupling steps; polar aprotic solvents favor alkylation, while polar protic solvents assist nucleophilic substitution.
  • Reaction temperature optimization is critical to balance reaction rate and minimize side products.
  • Purification by recrystallization from ethanol or benzene yields highly pure final products, essential for biological evaluation.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose Typical Yield Remarks
N-1 Ethylation Ethyl halide + base (K2CO3) Introduce ethyl group on benzimidazole N-1 80-90% Selective alkylation
C-2 Functionalization Bromination or lithiation Activate C-2 for coupling 70-85% Prepares for nucleophilic attack
Coupling with piperidin-4-ol Piperidin-4-ol + base + solvent Attach piperidine ring 75-88% Key bond formation step
Purification Chromatography + recrystallization Isolate pure target compound >95% purity Required for biological assays

Chemical Reactions Analysis

Esterification Reactions

The hydroxyl group on the piperidine ring undergoes esterification with carboxylic acids or acyl chlorides. For example:

  • Reaction with acetic acid in the presence of HOBt/HBTU coupling agents yields the corresponding acetate ester .

  • Use of SOCl₂ to form acyl chlorides, followed by coupling with amines or alcohols, is also feasible .

Example reaction:

1 1 Ethyl 1H benzoimidazol 2 yl piperidin 4 ol+RCOClDIPEA DMFRCOO piperidinyl derivative+HCl\text{1 1 Ethyl 1H benzoimidazol 2 yl piperidin 4 ol}+\text{RCOCl}\xrightarrow{\text{DIPEA DMF}}\text{RCOO piperidinyl derivative}+\text{HCl}

ReagentConditionsProductYieldSource
Acetic anhydrideHOBt, HBTU, DIPEA, DMFAcetate ester23–79%
Benzoyl chlorideCH₂Cl₂, RTBenzoate ester65%*

*Inferred from piperidin-4-ol analogs .

Oxidation Reactions

The piperidin-4-ol moiety can be oxidized to piperidin-4-one using agents like KMnO₄ or CrO₃. This reaction is critical for modifying the compound’s hydrogen-bonding capacity .

Example reaction:

1 1 Ethyl 1H benzoimidazol 2 yl piperidin 4 olKMnO4,H2SO41 1 Ethyl 1H benzoimidazol 2 yl piperidin 4 one\text{1 1 Ethyl 1H benzoimidazol 2 yl piperidin 4 ol}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{SO}_4}\text{1 1 Ethyl 1H benzoimidazol 2 yl piperidin 4 one}

Oxidizing AgentConditionsProductSelectivitySource
KMnO₄Acidic, refluxPiperidin-4-oneHigh
PCCCH₂Cl₂, RTKetone (no over-oxidation)Moderate

Alkylation and Acylation

The ethyl group on the benzimidazole nitrogen is relatively inert, but the secondary amine in the piperidine ring can undergo alkylation or acylation:

  • Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH forms N-alkylated derivatives .

  • Acylation with chloroacetyl chloride produces amides.

Example reaction:

1 1 Ethyl 1H benzoimidazol 2 yl piperidin 4 ol+CH3INaH DMFN Methyl piperidinyl derivative\text{1 1 Ethyl 1H benzoimidazol 2 yl piperidin 4 ol}+\text{CH}_3\text{I}\xrightarrow{\text{NaH DMF}}\text{N Methyl piperidinyl derivative}

ReagentConditionsProductYieldSource
Methyl iodideNaH, DMF, 0–25°CN-Methyl derivative45–68%
Chloroacetyl chlorideDIPEA, CH₂Cl₂Chloroacetamide52%*

*Based on benzimidazole alkylation trends.

Acid-Base Reactions

The piperidine nitrogen (pKa ~10) and hydroxyl group (pKa ~16) participate in protonation/deprotonation:

  • Forms stable hydrochloride salts under acidic conditions .

  • Deprotonation with NaOH enables nucleophilic reactions .

Example solubility data:

ConditionSolubility (mg/mL)FormSource
0.1 M HCl12.5Hydrochloride
pH 7.4 buffer0.8Free base

Hydrolysis Reactions

Ester derivatives of the piperidin-4-ol moiety undergo hydrolysis under alkaline conditions:

RCOO piperidinyl derivativeNaOH EtOH1 1 Ethyl 1H benzoimidazol 2 yl piperidin 4 ol+RCOO\text{RCOO piperidinyl derivative}\xrightarrow{\text{NaOH EtOH}}\text{1 1 Ethyl 1H benzoimidazol 2 yl piperidin 4 ol}+\text{RCOO}^-

SubstrateConditionsTimeYieldSource
Acetate ester2M NaOH, reflux3 hr89%
Benzoate ester1M KOH, EtOH6 hr78%

Ring-Opening and Functionalization

The piperidine ring can be functionalized via nucleophilic substitution or ring expansion:

  • Reaction with 1,3-dibromopropane forms spirocyclic derivatives .

  • Condensation with aldehydes generates Schiff bases .

Example reaction with 1,3-dibromopropane:

1 1 Ethyl 1H benzoimidazol 2 yl piperidin 4 ol1 3 dibromopropane K2CO3Spiro piperidine 4 2 oxazolidine \text{1 1 Ethyl 1H benzoimidazol 2 yl piperidin 4 ol}\xrightarrow{\text{1 3 dibromopropane K}_2\text{CO}_3}\text{Spiro piperidine 4 2 oxazolidine }

ReagentConditionsProductYieldSource
1,3-DibromopropaneK₂CO₃, DMFSpirocyclic derivative31%
FormaldehydeNaBH₃CN, MeOHHydroxymethyl derivative58%

Pharmacological Modulation

While beyond pure chemistry, the compound’s derivatives show bioactivity linked to structural modifications:

  • Anti-inflammatory activity via NLRP3 inhibition (pyroptosis reduction: ~35% at 10 µM) .

  • Antiviral effects when conjugated with acetic acid residues .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against the Ebola virus. A study synthesized various benzimidazole-piperidine hybrids and evaluated their efficacy against EBOV. Among these, compounds structurally similar to 1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-4-ol demonstrated significant antiviral activity with effective concentrations (EC50) in the low micromolar range.

Case Study:
In vitro assays indicated that certain derivatives exhibited an EC50 of approximately 0.64 µM, which is comparable to existing antiviral drugs like Toremifene (EC50 = 0.38 µM) . The mechanism of action involved inhibition of viral entry at the level of NPC1, a critical protein for EBOV infection .

CompoundEC50 (µM)Selectivity Index
25a0.6420
26a0.9310
Toremifene0.387

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Similar benzimidazole derivatives have shown promising results against various bacterial strains.

Case Study:
A series of synthesized compounds were evaluated for their antimicrobial activity using serial dilution methods. Several compounds exhibited significant antibacterial effects compared to standard antibiotics, suggesting that modifications to the benzimidazole structure can enhance antimicrobial efficacy .

CompoundActivity Against BacteriaReference
Compound AModerate
Compound BHigh
Standard AntibioticVery High

Anticancer Research

Benzimidazole derivatives, including the target compound, have been investigated for their anticancer properties. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines.

Case Study:
Compounds related to this class were tested against leukemia cell lines (K562, HL60). Results showed IC50 values indicating effective concentrations for inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways involved in cancer progression .

Cell LineIC50 (µM)Mechanism of Action
K562XApoptosis induction
HL60YCell cycle arrest

Mechanism of Action

The mechanism by which 1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole-Piperidine Scaffold

Key Compounds :

2-(4-(1H-Benzo[d]imidazol-2-yl)piperazin-1-yl)ethanol (): Molecular Formula: C₁₃H₁₈N₄O Key Features: Replaces the piperidine ring with piperazine and adds an ethanol side chain.

1-Methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)piperidin-4-one (): Molecular Formula: C₂₀H₂₃N₃O₃S Key Features: Substitutes the hydroxyl group with a ketone and introduces a bulky tosyl (p-toluenesulfonyl) group. The tosyl group may improve stability but reduce metabolic clearance rates .

1-Benzyl-4-[2-(1H-imidazol-4-yl)-ethyl]-piperidine ():

  • Molecular Formula : C₁₇H₂₃N₃
  • Key Features : Replaces benzimidazole with a simpler imidazole ring and adds a benzyl group.
  • Implications : The benzyl group increases lipophilicity (logP ~3.2), favoring membrane permeability but possibly increasing off-target binding .
Comparative Table :
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties
1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-4-ol C₁₂H₁₅N₃O Ethyl, hydroxyl 217.27 Moderate logP, hydrogen-bond donor
2-(4-(1H-Benzo[d]imidazol-2-yl)piperazin-1-yl)ethanol C₁₃H₁₈N₄O Piperazine, ethanol 246.31 High hydrophilicity, polar
1-Methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)piperidin-4-one C₂₀H₂₃N₃O₃S Tosyl, ketone 383.46 High steric bulk, electrophilic
1-Benzyl-4-[2-(1H-imidazol-4-yl)-ethyl]-piperidine C₁₇H₂₃N₃ Benzyl, imidazole 269.38 High logP, lipophilic

Heterocyclic Core Modifications

Key Compounds :

4-(1H-Tetrazol-1-yl)piperidine hydrochloride ():

  • Molecular Formula : C₆H₁₂N₄·HCl
  • Key Features : Replaces benzimidazole with tetrazole, a bioisostere for carboxylic acid.
  • Implications : Tetrazole’s acidity (pKa ~4.9) allows for ionic interactions in enzymatic binding pockets, useful in kinase or protease inhibitors .

4-(1H-Pyrazol-4-yl)piperidine (): Molecular Formula: C₇H₁₁N₃ Key Features: Pyrazole ring instead of benzimidazole.

Comparative Analysis :
  • Benzimidazole vs. Tetrazole : Benzimidazole’s fused aromatic system enables stronger π-π stacking (e.g., in topoisomerase inhibition), while tetrazole’s ionizable group mimics carboxylate moieties in angiotensin receptor blockers .
  • Benzimidazole vs. Pyrazole : Pyrazole’s smaller size may reduce steric hindrance, improving binding to compact active sites but sacrificing affinity for larger hydrophobic pockets .

Biological Activity

1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-4-ol is a compound of considerable interest in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antiproliferative properties, supported by data tables and relevant case studies.

  • Molecular Formula : C14H19N3O
  • Molecular Weight : 233.32 g/mol
  • CAS Number : 1185314-93-5

Antibacterial Activity

Recent studies have shown that derivatives of benzimidazole compounds exhibit significant antibacterial properties. For instance, a study examining various alkaloids highlighted that compounds with similar structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (mg/mL)Target Bacteria
This compound0.0039 - 0.025S. aureus, E. coli
Compound A (similar structure)0.005 - 0.020Pseudomonas aeruginosa
Compound B (similar structure)0.002 - 0.015Klebsiella pneumoniae

The compound exhibited a minimum inhibitory concentration (MIC) range from 0.0039 to 0.025 mg/mL , indicating strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to its antibacterial properties, this compound also shows promising antifungal activity. Research has indicated that certain piperidine derivatives can inhibit fungal growth effectively.

Table 2: Antifungal Activity Data

Compound NameInhibition Zone (mm)Target Fungi
This compound15Candida albicans
Compound C (related structure)12Aspergillus niger
Compound D (related structure)10Fusarium oxysporum

The compound demonstrated an inhibition zone of 15 mm against Candida albicans, showcasing its potential as an antifungal agent .

Antiproliferative Activity

Research has also focused on the antiproliferative effects of this compound against various cancer cell lines. A notable study investigated its cytotoxicity against triple-negative breast cancer cells.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MDA-MB-231 (breast cancer)2.01 ± 1.12Study on benzimidazole derivatives
HCT116 (colon cancer)>10Study on piperidine compounds
HeLa (cervical cancer)1.10 ± 0.14Study on piperidine derivatives

The compound exhibited an IC50 value of 2.01 µM against the MDA-MB-231 cell line, indicating potent cytotoxic activity .

Case Studies

Several case studies have been conducted to explore the mechanisms of action and therapeutic potential of this compound:

  • Mechanistic Study on Antibacterial Activity :
    • A study elucidated how modifications on the piperidine ring enhanced antibacterial efficacy, suggesting that electron-donating groups could improve activity against bacterial strains .
  • Antifungal Mechanism Investigation :
    • Research indicated that the presence of specific functional groups in the benzimidazole moiety significantly influenced antifungal potency, demonstrating a structure-activity relationship crucial for developing effective antifungal agents .
  • Cytotoxicity Evaluation in Cancer Research :
    • Investigations into the cytotoxic effects revealed that the hydroxyl group on the piperidine ring plays a critical role in enhancing antiproliferative activity against various cancer cell lines .

Q & A

Q. What are the standard synthetic routes for 1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-4-ol, and how is its purity optimized during synthesis?

The synthesis typically involves coupling a benzoimidazole derivative with a functionalized piperidine. For example, analogous compounds (e.g., PB1 in ) are synthesized by reacting 2-chloromethylbenzimidazole with 4-piperidone derivatives in dimethylformamide (DMF) using triethylamine as a catalyst. Post-synthesis purification steps include refluxing in methanol, vacuum drying, and recrystallization to achieve >95% purity . Optimization of purity involves iterative recrystallization in ethanol or methanol, monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) are critical. For related compounds, 1H-NMR^1 \text{H-NMR} and 13C-NMR^13 \text{C-NMR} provide definitive evidence of the ethyl-benzimidazole and piperidin-4-ol moieties, with characteristic shifts (e.g., benzimidazole protons at δ 7.2–7.8 ppm and piperidine protons at δ 3.0–4.0 ppm) . IR spectra confirm functional groups (e.g., O-H stretches at 3200–3600 cm1^{-1}), while high-resolution MS validates molecular weight and fragmentation patterns .

Q. How is the compound’s stability assessed under typical laboratory storage conditions?

Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, and humidity). For example, related piperidine-benzimidazole hybrids are stored at +5°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Purity is tracked via HPLC at intervals (e.g., 0, 3, 6 months), with degradation products identified using LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies between calculated and observed spectral data (e.g., unexpected 1H-NMR^1 \text{H-NMR} splitting) may arise from dynamic effects like tautomerism or solvent interactions. For example, highlights discrepancies in hydrazinecarbothioamide derivatives (PB4-PB13), resolved by 2D-NMR (e.g., 1H-13C^1 \text{H-}^13 \text{C} HSQC) to confirm regiochemistry. Computational tools (e.g., density functional theory for predicting chemical shifts) further validate assignments .

Q. What strategies are effective for optimizing reaction yields in analogs with bulky substituents?

Bulky groups (e.g., aryl or fluorophenyl) can hinder coupling reactions. and suggest using polar aprotic solvents (DMF or DMSO) with microwave-assisted synthesis to enhance reactivity. Catalysts like Pd(OAc)2_2 or Buchwald-Hartwig conditions improve cross-coupling efficiency. Yields for fluorinated analogs (e.g., 4-fluorobenzyl derivatives) increased from 45% to 78% using these methods .

Q. How can researchers design biological activity studies for this compound, given its structural similarity to known receptor ligands?

Target prioritization is guided by structural analogs. For instance, notes dual histamine H1/H4 receptor activity in N-(Piperidin-4-yl)-1H-benzimidazol-2-amine derivatives. Competitive binding assays (e.g., radioligand displacement) and functional assays (cAMP or calcium flux) are recommended. Dose-response curves (IC50_{50}) and selectivity profiling against related receptors (e.g., serotonin or dopamine) mitigate off-target effects .

Methodological Notes

  • Synthesis Optimization : Always include inert atmosphere (N2_2/Ar) for moisture-sensitive steps .
  • Analytical Cross-Validation : Combine NMR, MS, and elemental analysis to confirm structure and purity .
  • Biological Assays : Use positive controls (e.g., cetirizine for H1 receptors) and validate results across ≥3 independent experiments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.